![molecular formula C9H14O3 B12640051 8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene CAS No. 918952-55-3](/img/structure/B12640051.png)
8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Dimethyl-1,7,9-trioxaspiro[45]dec-3-ene is a spiroacetal compound characterized by its unique trioxaspiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene typically involves the formation of the spiroacetal ring system. One common method includes the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the spiroacetal structure. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spiroacetal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene involves its interaction with specific molecular targets and pathways. The compound’s spiroacetal structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: A similar spiroacetal compound with a different substitution pattern.
1,6,9-Tri-oxaspiro[4.5]decane: Another spiroacetal with a different oxygen arrangement in the ring system.
Uniqueness
8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene is unique due to its specific trioxaspiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
918952-55-3 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
8,8-dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C9H14O3/c1-8(2)11-6-9(7-12-8)4-3-5-10-9/h3-4H,5-7H2,1-2H3 |
Clave InChI |
GSXPGHVXIGAJQF-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC2(CO1)C=CCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


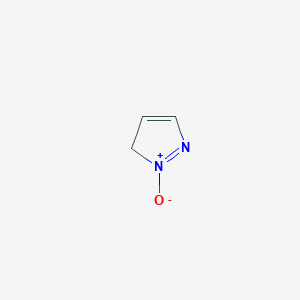

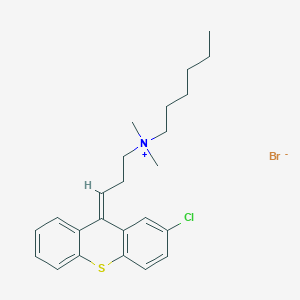
![2-Methoxy-5-[(4-methylphenyl)methyl]phenol](/img/structure/B12640004.png)
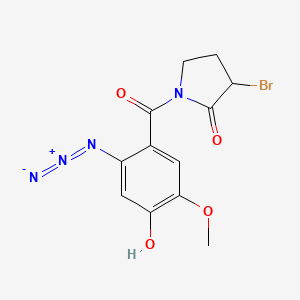
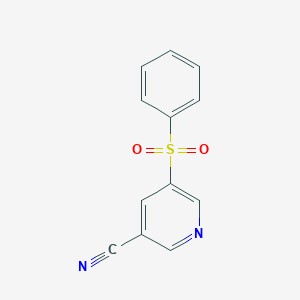


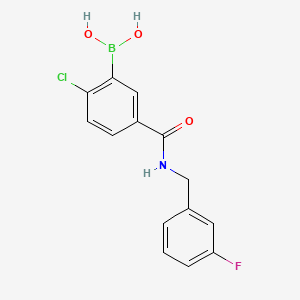


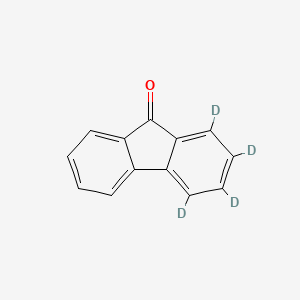
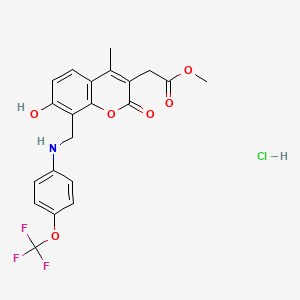
![[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene](/img/structure/B12640061.png)
